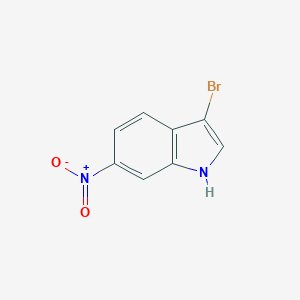

3-ブロモ-6-ニトロ-1H-インドール

概要

説明

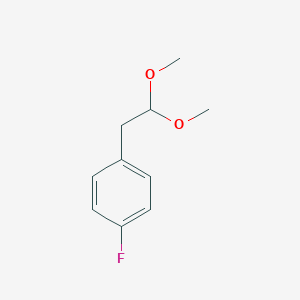

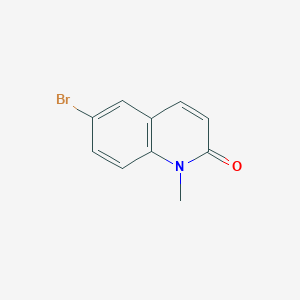

“3-Bromo-6-nitro-1H-indole” is a chemical compound with the empirical formula C8H5O2N2Br1 and a molecular weight of 241.04 . It is provided in solid form . The physical form of this compound is described as pale-yellow to yellow-brown solid .

Molecular Structure Analysis

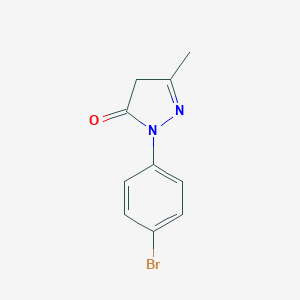

The InChI code for “3-Bromo-6-nitro-1H-indole” is 1S/C8H5BrN2O2/c9-7-4-10-8-3-5(11(12)13)1-2-6(7)8/h1-4,10H . This code provides a standard way to encode the molecular structure of “3-Bromo-6-nitro-1H-indole” and can be used to generate a visual representation of the molecule.

Chemical Reactions Analysis

While specific chemical reactions involving “3-Bromo-6-nitro-1H-indole” are not available, indole derivatives are known to undergo various chemical reactions. For instance, the carbonyl groups in indole derivatives can easily undergo C–C and C–N coupling reactions and reductions .

Physical and Chemical Properties Analysis

As mentioned earlier, “3-Bromo-6-nitro-1H-indole” is a solid compound with a molecular weight of 241.04 . It has the empirical formula C8H5O2N2Br1 .

科学的研究の応用

アルカロイド合成における役割

“3-ブロモ-6-ニトロ-1H-インドール”を含むインドール誘導体は、様々なアルカロイドの合成において重要な役割を果たしています . これらは、特定のアルカロイドに存在する一般的な部分であり、近年、その生物活性のために注目を集めています .

がん細胞の治療

インドール誘導体は、生物活性化合物としてがん細胞の治療に使用されてきました . これらは様々な生物学的に重要な特性を示し、新しい治療法の開発に使用されてきました .

抗菌作用

インドール誘導体は、抗菌作用の可能性を示しています . これらは、複数の受容体に高い親和性で結合するため、新しい抗菌剤の開発に役立ちます .

様々な疾患の治療

インドール誘導体は、人体における様々な疾患の治療に使用されてきました . それらの多様な生物学的特性は、医学研究において貴重な資源となっています .

抗炎症および鎮痛作用

特定のインドール誘導体は、抗炎症および鎮痛作用を示しています . 例えば、(S)-N-(1-(ベンゾ[d]チアゾール-2-イルアミノ)-3-(1H-インドール-2-イル)-1-オキソプロパン-2-イル)-N-(4-ニトロフェニルスルホニル)ベンザミドおよび(S)-N-(ベンゾ[d]チアゾール-2-イル)-1-(4-ニトロフェニルスルホニル)ピロリジン-2-カルボキサミドなどの化合物は、インドメタシンおよびセレコキシブと比較して、その抗炎症および鎮痛作用について比較されています

Safety and Hazards

作用機序

Target of Action

3-Bromo-6-nitro-1H-indole, like other indole derivatives, primarily targets various receptors in the body . Indole derivatives are known to bind with high affinity to these receptors, which play a significant role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Mode of Action

The mode of action of 3-Bromo-6-nitro-1H-indole involves its interaction with its targets, leading to various changes in the body. The compound binds to its targets, which can lead to a variety of biological effects . .

Biochemical Pathways

Indole derivatives, including 3-Bromo-6-nitro-1H-indole, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Result of Action

The molecular and cellular effects of 3-Bromo-6-nitro-1H-indole’s action depend on its specific targets and the pathways it affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Action Environment

The action, efficacy, and stability of 3-Bromo-6-nitro-1H-indole can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C

生化学分析

Cellular Effects

Indole derivatives, including 3-Bromo-6-nitro-1H-indole, are known to have a broad spectrum of biological activities. They have been used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, which could suggest a similar mechanism for 3-Bromo-6-nitro-1H-indole .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways .

特性

IUPAC Name |

3-bromo-6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-4-10-8-3-5(11(12)13)1-2-6(7)8/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHNSXKCMBQLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563210 | |

| Record name | 3-Bromo-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126807-09-8 | |

| Record name | 3-Bromo-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methoxyphenyl)amino]acetohydrazide](/img/structure/B176345.png)

![4-[6-[16-[2-(2,4-Dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid](/img/structure/B176356.png)